molecular formula C11H17ClN2O B13612809 N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride

N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride

Cat. No.: B13612809
M. Wt: 228.72 g/mol
InChI Key: UQONKMNPCSREFM-UHFFFAOYSA-N
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Description

N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes an aminoethyl group attached to a phenyl ring, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and ethylamine.

    Formation of Intermediate: The reaction between 4-bromoacetophenone and ethylamine leads to the formation of an intermediate compound, 4-(1-aminoethyl)acetophenone.

    Amidation Reaction: The intermediate undergoes an amidation reaction with propanoyl chloride to form N-[4-(1-aminoethyl)phenyl]propanamide.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.

    Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like halogens (Cl2, Br2) and nitro groups (NO2) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the aminoethyl group can lead to the formation of N-[4-(1-aminoethyl)phenyl]propanamide oxides.

    Reduction: Reduction can produce N-[4-(1-aminoethyl)phenyl]propanamide amines.

    Substitution: Substitution reactions can yield various substituted derivatives of N-[4-(1-aminoethyl)phenyl]propanamide.

Scientific Research Applications

N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.

    Industry: It is used in the production of various biochemical products and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins, affecting their activity and function.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropanamide: Similar structure but lacks the aminoethyl group.

    N-(4-aminophenyl)propanamide: Contains an amino group attached to the phenyl ring.

    N-(4-ethylphenyl)propanamide: Features an ethyl group instead of an aminoethyl group.

Uniqueness

N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

N-[4-(1-aminoethyl)phenyl]propanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12;/h4-8H,3,12H2,1-2H3,(H,13,14);1H

InChI Key

UQONKMNPCSREFM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(C)N.Cl

Origin of Product

United States

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